N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide
Description
N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and a triazole moiety
Properties
IUPAC Name |
N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O2/c1-13(22-12-17-11-18-22)15(23)20-7-9-21(10-8-20)16(24)19-14-5-3-2-4-6-14/h11-14H,2-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDWZNOFWGKFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)NC2CCCCC2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts . The triazole moiety is introduced via a cycloaddition reaction, often referred to as “click chemistry,” which involves the reaction of an azide with an alkyne .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The cyclohexyl group or the triazole moiety can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazolone derivatives, while substitution reactions can yield a wide range of functionalized piperazine compounds.
Scientific Research Applications
N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Biological Research: It is used in the study of enzyme inhibition, particularly carbonic anhydrase-II, which is important in various physiological processes.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit carbonic anhydrase-II by binding to the active site residues, thereby preventing the enzyme from catalyzing its reaction . In cancer cells, the compound induces apoptosis by disrupting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide: This compound shares the triazole moiety and cyclohexyl group but differs in its overall structure and functional groups.
2,4-Disubstituted thiazoles: These compounds have similar biological activities and structural features but contain a thiazole ring instead of a triazole ring.
Uniqueness
N-cyclohexyl-4-[2-(1,2,4-triazol-1-yl)propanoyl]piperazine-1-carboxamide is unique due to its combination of a piperazine ring, cyclohexyl group, and triazole moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
